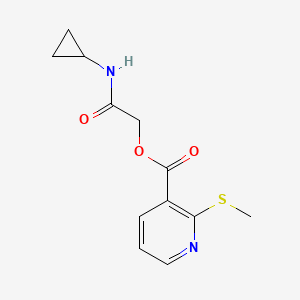

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate

Description

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of nicotinic acid derivatives

Properties

Molecular Formula |

C12H14N2O3S |

|---|---|

Molecular Weight |

266.32 g/mol |

IUPAC Name |

[2-(cyclopropylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H14N2O3S/c1-18-11-9(3-2-6-13-11)12(16)17-7-10(15)14-8-4-5-8/h2-3,6,8H,4-5,7H2,1H3,(H,14,15) |

InChI Key |

AGEUAEGWXUNHSN-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2CC2 |

solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps, starting with the preparation of the nicotinic acid derivative. The synthetic route may include the following steps:

Formation of Nicotinic Acid Derivative:

Cyclopropylamine Addition: The next step involves the reaction of the nicotinic acid derivative with cyclopropylamine under controlled conditions to form the cyclopropylamino group.

Oxidation and Esterification: The final steps include oxidation to introduce the oxo group and esterification to form the final compound, 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate.

Chemical Reactions Analysis

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.

Scientific Research Applications

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can be compared with other similar compounds, such as:

2-(Methylthio)nicotinic Acid: A precursor in the synthesis of the target compound, known for its biological activities.

Cyclopropylamine Derivatives: Compounds containing the cyclopropylamino group, studied for their diverse biological activities.

Nicotinic Acid Derivatives: A broad class of compounds with various biological and chemical properties.

The uniqueness of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate is a compound of interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₁₁H₁₃N₃O₂S

- Molecular Weight : 241.31 g/mol

- IUPAC Name : 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate

Biological Activity Overview

The biological activity of 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate has been investigated in various studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for these organisms suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Studies have shown that 2-(Cyclopropylamino)-2-oxoethyl 2-(methylthio)nicotinate can induce apoptosis in cancer cell lines. The compound was found to inhibit cell proliferation in:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Gene Expression Modulation : Alters the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

-

Case Study on Antibacterial Activity :

- A study tested the compound against multi-drug resistant strains of Staphylococcus aureus.

- Results showed a significant reduction in bacterial load when treated with sub-MIC concentrations, suggesting potential for use in combination therapies.

-

Case Study on Cancer Cell Lines :

- In vitro experiments using MCF-7 and A549 cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in viability.

- Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₃O₂S |

| Molecular Weight | 241.31 g/mol |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Anticancer Activity | Induces apoptosis in MCF-7 and A549 |

| Mechanism of Action | Enzyme inhibition, ROS generation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.